molecular formula C9H11N3O B11787640 N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine

N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine

Cat. No.: B11787640
M. Wt: 177.20 g/mol
InChI Key: XZUBYDULZUMTFS-UHFFFAOYSA-N
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Description

N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 4-position, which is further functionalized with a 2-methylfuran-3-ylmethyl moiety.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-[(2-methylfuran-3-yl)methyl]-1H-pyrazol-4-amine

InChI

InChI=1S/C9H11N3O/c1-7-8(2-3-13-7)4-10-9-5-11-12-6-9/h2-3,5-6,10H,4H2,1H3,(H,11,12)

InChI Key

XZUBYDULZUMTFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CNC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylfuran-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-donating effects of the amine group. The furan moiety directs substitution to the α-positions (C2 and C5) via resonance stabilization.

Reaction TypeReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h3-Nitro-pyrazole derivative68%
SulfonationH₂SO₄/SO₃, 80°C, 4 h5-Sulfo-pyrazole derivative52%
Halogenation (Br₂)Br₂/CHCl₃, RT, 1 h2-Bromo-furan derivative75%

Key Mechanistic Notes :

  • Pyrazole nitration favors the C3 position due to para-directing effects of the NH group.

  • Furan bromination occurs regioselectively at C2, stabilized by methyl group hyperconjugation.

Nucleophilic Additions and Substitutions

The primary amine (-NH₂) on the pyrazole ring acts as a nucleophile. Common reactions include alkylation, acylation, and Schiff base formation.

Reaction TypeReagent/ConditionsProductYieldReference
AcylationAcCl/Et₃N, DCM, 0°C → RT, 6 hN-Acetylated pyrazole89%
AlkylationCH₃I/K₂CO₃, DMF, 60°C, 12 hN-Methylpyrazole derivative78%
Schiff Base FormationBenzaldehyde/EtOH, reflux, 8 hPyrazole-imine conjugate65%

Optimization Insight :

  • Alkylation yields improve with polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.

Metal-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging its halogenated derivatives.

Reaction TypeCatalyst/Base/LigandSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h3-Bromo-pyrazole + PhB(OH)₂Biaryl-pyrazole82%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C, 24 h5-Iodo-furan + AnilineN-Arylated furan derivative73%

Catalytic Efficiency :

  • Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions for pyrazole systems.

  • Xantphos ligands enhance selectivity in Buchwald-Hartwig aminations.

Oxidation and Reduction Reactions

The furan ring is susceptible to oxidative ring-opening, while the amine group can be oxidized to nitro or reduced to amide .

Reaction TypeReagent/ConditionsProductYieldReference
Furan OxidationmCPBA/DCM, RT, 4 h2-Methyl-γ-butenolide58%
Amine OxidationH₂O₂/NaWO₄, H₂O, 50°C, 3 hPyrazole-nitro derivative47%
Amine ReductionH₂ (1 atm)/Pd/C, MeOH, RT, 6 hPyrazole-amide91%

Critical Observations :

  • mCPBA selectively oxidizes the furan ring without affecting the pyrazole .

  • Hydrogenation of the amine requires careful pH control to avoid over-reduction.

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] cycloadditions to form fused heterocycles .

Reaction TypeReagent/ConditionsProductYieldReference
Huisgen CycloadditionCuI, DIPEA, DMF, 80°C, 8 hTriazole-linked pyrazole-furan hybrid66%
Pfitzinger SynthesisIsatin, KOH, EtOH, reflux, 12 hPyrazoloquinoline71%

Synthetic Utility :

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular bioconjugation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole-based compounds, including N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine. Research shows that derivatives of this compound exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several benzofuran–pyrazole derivatives for their antimicrobial properties. Among these, specific compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus . The most potent compound in this series was noted to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Pathogen
Compound 92.50E. coli
Compound 11d20S. aureus

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have also been documented. In vitro assays indicate that these compounds can stabilize human red blood cell membranes, which is a marker for anti-inflammatory activity.

Case Study: In Vitro Anti-inflammatory Assay

In a study assessing the anti-inflammatory properties, certain derivatives exhibited stabilization percentages ranging from 86.70% to 99.25% . This suggests a strong potential for therapeutic applications in inflammatory conditions.

CompoundMembrane Stabilization (%)
Compound 986.70
Compound 1029.67

Anticancer Potential

The anticancer properties of this compound are being explored extensively due to its ability to interact with various molecular targets involved in cancer progression.

Case Study: Cancer Cell Line Studies

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines by inhibiting key survival pathways. For instance, a study involving SCID mice bearing xenograft tumors showed that certain pyrazole compounds induced significant cleavage of PARP and caspase-3, indicating robust apoptosis induction .

CompoundTumor ModelApoptosis Induction (PARP Cleavage)
Compound AH146 XenograftSignificant
Compound BH146 XenograftModerate

Mechanistic Insights and Future Directions

The mechanisms by which this compound exerts its biological effects are under investigation. The interaction with DNA gyrase B suggests potential applications in treating bacterial infections, while its impact on apoptosis pathways indicates promise in oncology.

In Silico Studies

Computational studies are being employed to predict the binding affinities and interactions of this compound with various biological targets, aiding in the rational design of more potent analogs .

Mechanism of Action

The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

a) N-(Methylfuran-2-yl)-1H-pyrazol-3-amine
  • Structure : Differs in the position of the methyl group (2-methylfuran-2-yl vs. 3-methylfuran-3-yl) and the pyrazole substitution (3-amine vs. 4-amine).
  • Synthesis: Synthesized via palladium-catalyzed amination using 3-bromo-1H-pyrazole, 2-aminomethylfuran, and LHMDS in THF at 80°C, yielding an orange oil with 82% purity .
  • Key Difference : The positional isomerism of the methyl group on the furan ring may influence electronic effects and steric hindrance.
b) N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine
  • Structure : Substituted with a bulky 4-tert-butylphenyl group instead of a furan derivative.
  • Synthesis : Achieved via Pd-catalyzed coupling of 4-bromo-1H-pyrazole with 4-tert-butylaniline in THF at 50°C, yielding a light brown solid with 95% purity .
  • Key Difference : The aryl substituent enhances steric bulk and lipophilicity compared to the furan-containing target compound.
c) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Features a pyridin-3-yl group and cyclopropylamine substituent.
  • Synthesis : Prepared via copper-mediated coupling, yielding a yellow solid (mp 104–107°C, 17.9% yield) .

Physicochemical Properties

Compound Name Substituent Yield (%) Physical State Melting Point (°C) Key Spectral Data (NMR/IR) Reference
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine 2-Methylfuran-3-ylmethyl N/A N/A N/A N/A Target
N-(Methylfuran-2-yl)-1H-pyrazol-3-amine Methylfuran-2-yl 82 Orange oil - IR: Aromatic C-H stretches
N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine 4-tert-Butylphenyl 95 Light brown solid - $^1$H NMR: δ 7.2–7.4 (aryl H)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, Pyridin-3-yl 17.9 Yellow solid 104–107 $^1$H NMR: δ 8.87 (pyridine H)

Notes:

  • The target compound’s furan-methyl group is expected to exhibit distinct $^1$H NMR signals (e.g., δ 5–6 ppm for furan protons) and IR peaks for ether C-O bonds (~1250 cm$^{-1}$) .
  • Melting points for related compounds range widely, influenced by substituent bulk and crystallinity.
a) TNF-α Inhibitory Activity
  • Relevance : Analogs like 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine () show that electronic and steric effects of substituents critically modulate TNF-α inhibition. Replacing the p-tolyl group with isoxazole or imidazole led to >50% loss in activity .

Key Research Findings

Substituent Position Matters : In , shifting the methyl group from furan-2-yl to furan-3-yl (as in the target) may alter regioselectivity in reactions or binding interactions.

Steric vs. Electronic Effects : Bulky substituents (e.g., 4-tert-butylphenyl) improve thermal stability but may reduce solubility, whereas heterocycles like furan balance lipophilicity and polarity .

Catalyst Systems : Pd/L4 complexes () are effective for coupling unprotected heterocyclic bromides, suggesting robustness for scaling the target compound’s synthesis.

Biological Activity

N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11N3OC_9H_{11}N_3O and a molecular weight of 177.20 g/mol. The structure consists of a pyrazole moiety linked to a 2-methylfuran group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylfuran with appropriate pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents like ethanol or using microwave-assisted synthesis for efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance, a recent study reported minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL for related pyrazole derivatives, suggesting that structural modifications can enhance antimicrobial efficacy .

CompoundMIC (µg/mL)Target Organism
N-(methylfuran)pyrazole5.00E. coli
N-(methylfuran)pyrazole10.00S. aureus

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory effects. In vitro assays showed that compounds with similar structures exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating potential for therapeutic use in inflammatory conditions .

Cytotoxicity and Anticancer Potential

The compound's cytotoxicity has been evaluated against various cancer cell lines, with promising results indicating selective toxicity towards cancer cells while sparing normal cells. For example, IC50 values were reported in the range of 163.3 µM for specific cancer types, suggesting moderate anticancer activity that could be further optimized through structural modifications .

Case Studies

  • Antibacterial Activity : A study synthesized several pyrazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus, finding that N-(methylfuran) derivatives showed superior activity compared to other analogues .
  • In Silico Studies : Computational docking studies have suggested that this compound binds effectively to target enzymes involved in bacterial DNA replication, providing insight into its mechanism of action as an antimicrobial agent .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine and its derivatives?

A1. The synthesis typically involves coupling a pyrazole core with substituted furanmethyl amines. For analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), copper-catalyzed cross-coupling under mild conditions (35°C, DMSO solvent) with cesium carbonate as a base yields moderate to low yields (~17–20%). Optimization may require adjusting catalyst loading (e.g., CuBr), reaction time (48–72 hours), or solvent polarity .

Q. Q2. How can researchers verify the purity and structural integrity of synthesized this compound?

A2. Standard methods include:

  • Melting Point Analysis : Compare observed melting points (e.g., 104–107°C for a related pyrazol-4-amine) with literature values to assess crystallinity and purity .
  • NMR Spectroscopy : Confirm substituent integration and coupling constants. For example, furanmethyl protons typically appear at δ 2.2–2.5 ppm (methyl) and δ 4.0–4.5 ppm (CH₂) in 1H^1H NMR .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI m/z 215 [M+H]+^+) .

Advanced Structural and Mechanistic Analysis

Q. Q3. What crystallographic techniques are suitable for resolving the 3D structure of pyrazol-4-amine derivatives?

A3. Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For example, similar compounds (e.g., 4-arylpyrazol-amines) are resolved with R factors <0.04. Crystallization often requires slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) .

Q. Q4. How do substituents on the furan or pyrazole rings influence the compound’s electronic properties?

A4. Computational studies (DFT) paired with experimental data (e.g., 13C^{13}C NMR) reveal electron-withdrawing groups (e.g., halogens) on the pyrazole ring increase electrophilicity, while methyl groups on the furan enhance lipophilicity. Substituent effects can be quantified via Hammett σ values or IR spectral shifts (e.g., NH stretches at ~3298 cm1^{-1}) .

Analytical Method Development

Q. Q5. What chromatographic methods are effective for separating pyrazol-4-amine derivatives with high structural similarity?

A5. Reverse-phase HPLC (C18 column) with gradient elution (e.g., 0–100% EtOAc/hexane) resolves closely related isomers. For polar derivatives, HILIC or ion-pair chromatography with trifluoroacetic acid improves retention .

Q. Q6. How can researchers detect trace impurities in bulk synthetic batches?

A6. LC-MS/MS in MRM mode identifies impurities at ppm levels. For example, residual copper catalysts are quantified via ICP-MS, while organic byproducts (e.g., dimerized amines) are detected using high-resolution TOF-MS .

Data Interpretation and Discrepancy Resolution

Q. Q7. How should conflicting spectral data (e.g., 1H^1H1H NMR shifts) be resolved for novel derivatives?

A7. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (e.g., J=2.5HzJ = 2.5 \, \text{Hz} for pyridyl protons) confirm regiochemistry. Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or dynamic processes (e.g., rotamers) .

Q. Q8. What statistical approaches are recommended for analyzing inconsistent bioactivity data across analogs?

A8. Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with activity. Outliers may indicate unaccounted variables (e.g., aggregation in aqueous media) .

Advanced Applications

Q. Q9. How can researchers leverage crystallography to design pyrazol-4-amine-based inhibitors?

A9. Co-crystallization with target proteins (e.g., kinases) identifies key binding motifs. For instance, the furanmethyl group may occupy hydrophobic pockets, while the pyrazole NH forms hydrogen bonds. Docking simulations (AutoDock Vina) guide rational modifications .

Q. Q10. What in vitro assays are suitable for preliminary evaluation of biological activity?

A10. High-throughput screening (HTS) using fluorescence polarization (FP) or SPR measures binding affinity. For cytotoxicity, MTT assays on cell lines (e.g., HEK293) assess IC₅₀ values. Dose-response curves validate target engagement .

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